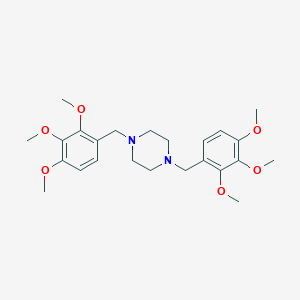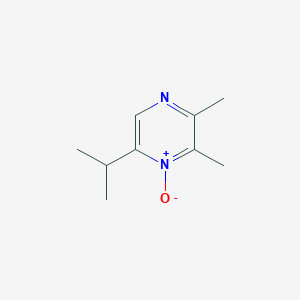
6-Isopropyl-2,3-dimethylpyrazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2,3-dimethylpyrazine 1-oxide, commonly known as IPMP, is a chemical compound that is widely used in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of IPMP is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. In addition, IPMP has been shown to inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation.
Biochemical And Physiological Effects
IPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which help to protect cells from damage and reduce inflammation. In addition, IPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using IPMP in lab experiments is its unique properties. It is a stable compound that is easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields. However, one of the limitations of using IPMP in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Future Directions
There are a number of potential future directions for research on IPMP. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of medicinal chemistry. Finally, further research is needed to fully understand the mechanism of action of IPMP and its potential therapeutic uses.
Conclusion:
In conclusion, IPMP is a unique compound that has a wide range of potential applications in various fields. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the potential benefits make it an important area of research for the future.
Synthesis Methods
IPMP can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with tert-butyl hypochlorite or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis method used depends on the desired purity and yield of the compound.
Scientific Research Applications
IPMP has been extensively used in scientific research due to its unique properties. It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. In addition, IPMP has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
properties
CAS RN |
143463-82-5 |
|---|---|
Product Name |
6-Isopropyl-2,3-dimethylpyrazine 1-oxide |
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,3-dimethyl-1-oxido-6-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-5-10-7(3)8(4)11(9)12/h5-6H,1-4H3 |
InChI Key |
ZISRRVLIYGWHTF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
Canonical SMILES |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
synonyms |
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



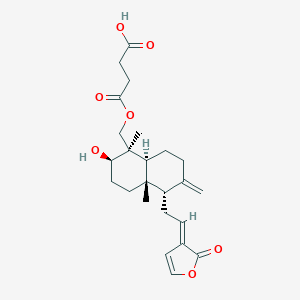
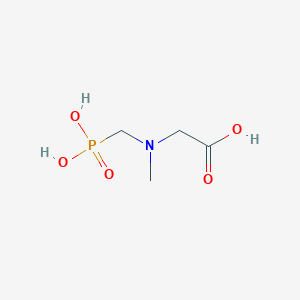

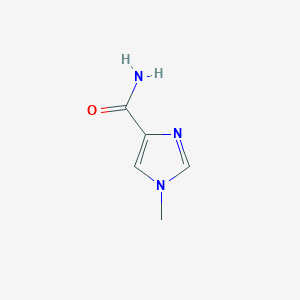
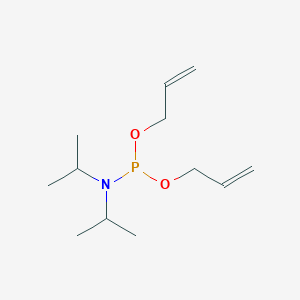

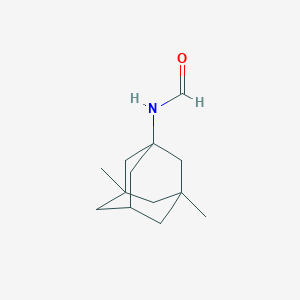

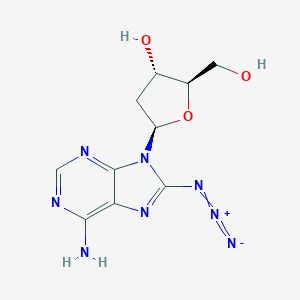

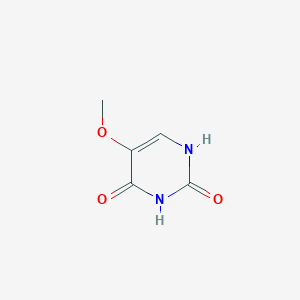
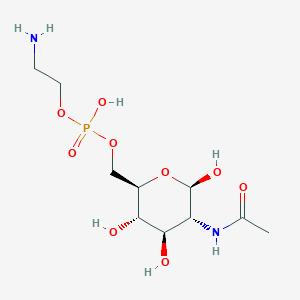
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
